REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([S:18]([NH:21][NH2:22])(=[O:20])=[O:19])=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:22][NH:21][S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:11])=[CH:13][CH:14]=1)(=[O:19])=[O:20])=[O:5]
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Name
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|
Quantity
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22.3 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
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23.3 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)NN
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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with stirring, overnight while the temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 500 mL round bottom flask was placed
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Type
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CUSTOM
|
Details
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to react
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Type
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FILTRATION
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Details
|
A filtration
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Type
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CUSTOM
|
Details
|
The filter cake was dried in an oven under reduced pressure
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Type
|
CUSTOM
|
Details
|
This resulted in 37.7 g (91%) of 2-chloro-N′-tosylbenzohydrazide as a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)NNS(=O)(=O)C2=CC=C(C)C=C2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |